![molecular formula C23H27F13O6 B12837714 Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester CAS No. 226409-30-9](/img/structure/B12837714.png)
Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: is a specialized organic compound known for its unique chemical structure and properties. This compound features both vinyloxy and tridecafluorooctyl groups, making it valuable in various scientific and industrial applications. Its structure allows for unique reactivity and stability, particularly in environments requiring resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate typically involves a multi-step process:
Formation of Vinyloxybutyl Groups: This step involves the reaction of butyl alcohol with vinyl ether under acidic conditions to form the vinyloxybutyl intermediate.
Introduction of Tridecafluorooctyl Group: The tridecafluorooctyl group is introduced through a nucleophilic substitution reaction, where a suitable tridecafluorooctyl halide reacts with the vinyloxybutyl intermediate.
Malonate Ester Formation: The final step involves the esterification of the intermediate with malonic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The vinyloxy groups can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the vinyloxy groups, converting them into saturated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Functionalized derivatives with new substituents replacing the tridecafluorooctyl group.
Wissenschaftliche Forschungsanwendungen
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: finds applications in various fields:
Chemistry: Used as a monomer in polymer synthesis, particularly for creating fluorinated polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems due to its stability and resistance to degradation.
Medicine: Explored for use in medical devices and implants, where its chemical resistance and biocompatibility are advantageous.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.
Wirkmechanismus
The compound exerts its effects primarily through its unique chemical structure:
Molecular Targets: The vinyloxy groups can interact with various substrates, allowing for polymerization or cross-linking reactions.
Pathways Involved: The tridecafluorooctyl group provides hydrophobicity and chemical resistance, making the compound suitable for applications in harsh environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4-(Vinyloxy)Butyl] Succinate
- Bis[4-(Vinyloxy)Butyl] Isophthalate
- Bis[4-(Vinyloxy)Butyl] 1,6-Hexanediylbiscarbamate
Uniqueness
- Hydrophobicity : The presence of the tridecafluorooctyl group imparts superior hydrophobicity compared to similar compounds.
- Chemical Resistance : Enhanced resistance to chemical degradation due to the fluorinated group.
- Versatility : The combination of vinyloxy and tridecafluorooctyl groups allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
226409-30-9 |
|---|---|
Molekularformel |
C23H27F13O6 |
Molekulargewicht |
646.4 g/mol |
IUPAC-Name |
bis(4-ethenoxybutyl) 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate |
InChI |
InChI=1S/C23H27F13O6/c1-3-39-11-5-7-13-41-16(37)15(17(38)42-14-8-6-12-40-4-2)9-10-18(24,25)19(26,27)20(28,29)21(30,31)22(32,33)23(34,35)36/h3-4,15H,1-2,5-14H2 |
InChI-Schlüssel |
HFIWGHMGTAOCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCOC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



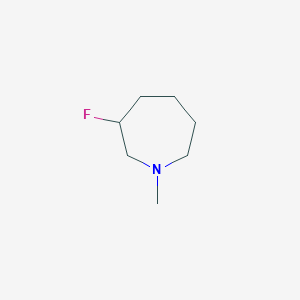




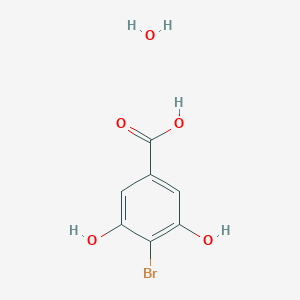
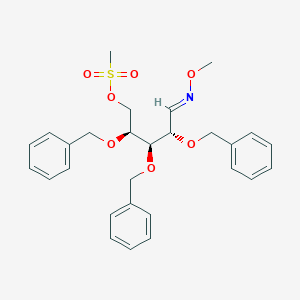
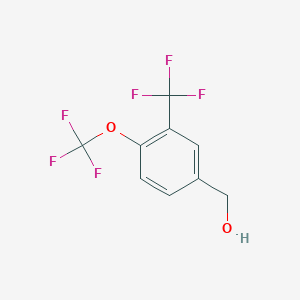
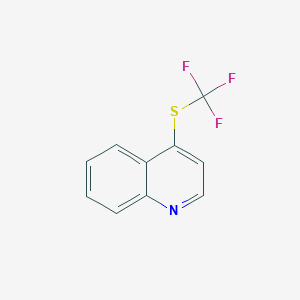
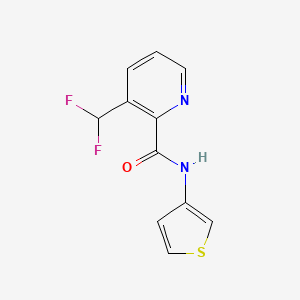
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

